Product packaging for 5-Chloro-1-phenylpentan-2-one(Cat. No.:)

5-Chloro-1-phenylpentan-2-one

Cat. No.: B8617426
M. Wt: 196.67 g/mol
InChI Key: XPOWXKAGUKPICO-UHFFFAOYSA-N
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Description

Contextualization within Ketone Chemistry and Halogenated Organic Compounds

5-Chloro-1-phenylpentan-2-one is a bifunctional molecule, possessing both a ketone and a chloroalkane functional group. wikipedia.org This duality governs its chemical behavior and places it at the crossroads of two major classes of organic compounds. The ketone group, with its electrophilic carbonyl carbon, is a site for nucleophilic attack, while the carbon-chlorine bond offers a reactive center for nucleophilic substitution and elimination reactions.

The presence of the chlorine atom on the pentyl chain influences the reactivity of the ketone group, and vice versa. Halogenated ketones, in general, are recognized as important building blocks in organic synthesis due to their ability to participate in a variety of chemical transformations. mdpi.com They serve as precursors for the synthesis of more complex molecules, including heterocyclic compounds. wikipedia.org

Overview of Structural Features and Synthetic Significance

The structure of this compound consists of a five-carbon chain with a chlorine atom at the fifth position and a carbonyl group at the second position. A phenyl group is attached to the first carbon. This specific arrangement of functional groups makes it a versatile synthetic intermediate.

Key Structural Features:

Ketone Carbonyl Group: The C=O group at the C2 position is a key reactive site.

Primary Alkyl Chloride: The C-Cl bond at the C5 position is susceptible to nucleophilic substitution.

Phenyl Group: The aromatic ring can influence the reactivity of the molecule and can be a site for further functionalization.

The synthetic significance of this compound lies in its potential to undergo various reactions at its different functional sites. For instance, the ketone can be a target for reductions, and additions, while the alkyl chloride can be displaced by a wide range of nucleophiles to introduce new functional groups.

While specific synthesis routes for this compound are not extensively documented in readily available literature, general methods for preparing halogenated ketones can be considered. These often involve the halogenation of a corresponding ketone or the use of a bifunctional starting material already containing a halogen. For example, a possible synthetic route could involve the Friedel-Crafts acylation of benzene (B151609) with a suitable acyl chloride, although this typically yields aryl ketones. nih.govchemistrysteps.comsigmaaldrich.comwikipedia.org Another approach could be the ring-opening chlorination of a cyclic precursor like 2-methyl-4,5-dihydrofuran with hydrochloric acid to produce 5-chloro-2-pentanone, which could then be further modified. google.com

Current Research Landscape and Future Directions

The research landscape for this compound itself appears to be limited. However, the broader class of halogenated ketones is an active area of investigation. Research often focuses on developing new, more efficient, and environmentally friendly methods for their synthesis. mdpi.comchemistryviews.org This includes the use of photocatalysis and novel catalytic systems. chemistryviews.org

Future research involving this compound could explore its utility as a building block in the synthesis of novel organic molecules with potential applications in medicinal chemistry or materials science. The compound's bifunctionality allows for the construction of diverse molecular architectures. For example, its isomeric counterpart, 5-Chloro-1-phenylpentan-1-one (B187955), has been used as a starting material for the synthesis of compounds with potential medical applications. iucr.orgresearchgate.net Similar applications could be envisioned for the 2-one isomer.

Table 1: Properties of this compound and Related Compounds

PropertyThis compound5-Chloro-1-phenylpentan-1-one
CAS Number 80086-21-1 chemsrc.com942-93-8 chemicalbook.com
Molecular Formula C11H13ClOC11H13ClO alfa-chemistry.com
Appearance Not specifiedColorless liquid guidechem.com
General Use Synthetic intermediateIntermediate in the synthesis of pharmaceuticals and agrochemicals guidechem.comontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13ClO B8617426 5-Chloro-1-phenylpentan-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13ClO

Molecular Weight

196.67 g/mol

IUPAC Name

5-chloro-1-phenylpentan-2-one

InChI

InChI=1S/C11H13ClO/c12-8-4-7-11(13)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2

InChI Key

XPOWXKAGUKPICO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)CCCCl

Origin of Product

United States

Synthetic Methodologies for 5 Chloro 1 Phenylpentan 2 One

Established Synthetic Routes

Established methods for synthesizing chlorinated ketones often rely on classical organic reactions, providing foundational approaches to these structures.

Formation via Phenylacetaldehyde (B1677652) and 1-Chloro-3-iodopropane (B107403)

The synthesis of 5-Chloro-1-phenylpentan-2-one can be conceptually approached through the alkylation of a phenylacetaldehyde enolate with 1-chloro-3-iodopropane. In this theoretical reaction, a strong base would deprotonate the α-carbon of phenylacetaldehyde to form a nucleophilic enolate. This enolate would then attack the electrophilic 1-chloro-3-iodopropane.

Due to the difference in halogen reactivity, the carbon-iodine bond is significantly more susceptible to nucleophilic attack than the carbon-chlorine bond, making 1-chloro-3-iodopropane an effective reagent for such a selective alkylation. thieme-connect.de The iodide acts as a better leaving group in this S\textsubscript{N}2 reaction. thieme-connect.de This process, known as enolate alkylation, is a fundamental C-C bond-forming reaction in organic synthesis. 182.160.97openstax.org The reaction is constrained by factors typical for S\textsubscript{N}2 reactions, where primary alkyl halides, such as 1-chloro-3-iodopropane, are preferred to minimize competing elimination reactions. openstax.org 1-Chloro-3-iodopropane is a known reagent used in the synthesis of various complex molecules. sigmaaldrich.com

Analogous Syntheses of Related Chlorinated Ketones, e.g., 5-Chloropentan-2-one

The synthesis of structurally similar chlorinated ketones, such as 5-chloropentan-2-one, provides insight into established synthetic strategies. One common method involves the reaction of α-acetyl-γ-butyrolactone with hydrochloric acid. Another documented procedure begins with the ketalization of a levulinic acid ester using ethylene (B1197577) glycol. This is followed by catalytic hydrogenation and subsequent reaction with hydrochloric acid to yield 5-chloropentan-2-one. This particular ketone serves as an important intermediate in the industrial production of the drug hydroxychloroquine.

Advanced Synthetic Strategies

More recent and advanced strategies for synthesizing chlorinated ketones focus on improving efficiency, selectivity, and reaction conditions, often employing novel catalytic systems or reaction pathways.

Synthesis of ω-Chloroalkyl Aryl Ketones via C–C Bond Cleavage of tert-Cycloalkanols

A highly efficient and modern approach for the synthesis of ω-chloroalkyl aryl ketones involves the oxidative C–C bond cleavage of unstrained tertiary cycloalkanols. Current time information in Bangalore, IN.rsc.org This method has been developed as a direct route to these compounds under mild, metal-free conditions. thieme-connect.deCurrent time information in Bangalore, IN. The reaction transforms tert-cycloalkanols into the desired chlorinated ketones in moderate to excellent yields. thieme-connect.deCurrent time information in Bangalore, IN. One notable protocol uses tetramethylammonium (B1211777) hypochlorite (B82951) (TMAOCl), which is easily prepared and effectively promotes the C–C bond cleavage in a two-phase system without needing an additional phase-transfer reagent. Current time information in Bangalore, IN.

Ring-Opening Chlorination Approaches

The mechanism behind the C–C bond cleavage of tert-cycloalkanols is a ring-opening chlorination. This process is initiated by the formation of highly reactive alkoxy radicals, which are involved in C(sp³)–C(sp³) bond functionalization through a β-scission reaction. Current time information in Bangalore, IN. This strategy has proven to be an efficient way to synthesize distally chloro-substituted ketones. Current time information in Bangalore, IN. While tert-cyclopropanols and cyclobutanols are good precursors for β- and γ-chlorinated ketones due to their ring strain, this ring-opening reaction is also effective for unstrained cycloalkanols like cyclopentanols and cyclohexanols. Current time information in Bangalore, IN.

Various reagents have been employed to facilitate these ring-opening chlorinations, each with its own set of conditions and effectiveness.

Reagent/Catalyst Substrate Key Features Reference
Tetramethylammonium hypochlorite (TMAOCl)/AcOH tert-Cycloalkanols Metal-free, mild conditions, good to high yields. thieme-connect.deCurrent time information in Bangalore, IN.
t-BuOCl / Transition-metal catalyst Cycloalkanols Precious metal catalyst required. Current time information in Bangalore, IN.
N-chlorosuccinimide (NCS) / Transition-metal catalyst Cycloalkanols Precious metal catalyst required. Current time information in Bangalore, IN.
Ag-catalyst Cycloalkanols Provides complete regioselectivity and high efficiency under mild conditions. tesisenred.net
Ca(OCl)₂ / Fe(II) salt 1-Methylcyclobutanol Proposed for selective formation of 5-chloropentan-2-one.

Exploration of Friedel-Crafts Type Reactions for Chlorinated Carbonyl Compounds

The Friedel-Crafts acylation is a classic and direct method for the synthesis of aryl ketones. iofina.com This reaction involves treating an aromatic compound, such as benzene (B151609), with an acyl chloride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). Current time information in Bangalore, IN.iofina.com The reaction proceeds via an electrophilic aromatic substitution mechanism, where an acylium ion is generated and then attacked by the aromatic ring.

To synthesize a compound like this compound, a suitable chlorinated acyl chloride would be required as the starting material. While this approach is direct, it has limitations, such as the need for stoichiometric amounts of strong, moisture-sensitive Lewis acids. Current time information in Bangalore, IN. Despite these challenges, Friedel-Crafts acylation remains a fundamental and widely used reaction in organic synthesis for the preparation of aromatic ketones.

Grignard Reagent Based Approaches for Ketone Synthesis

Grignard reagents (organomagnesium halides) are powerful tools in organic synthesis for the formation of carbon-carbon bonds. leah4sci.comiitk.ac.inmasterorganicchemistry.com Their reaction with various carbonyl compounds, including aldehydes and ketones, provides a versatile method for producing alcohols. leah4sci.comiitk.ac.in Specifically, the reaction of a Grignard reagent with an acid chloride or a nitrile can yield a ketone. iitk.ac.injove.comlibretexts.org

The synthesis of ketones using Grignard reagents can be achieved through their reaction with nitriles. This process involves the nucleophilic attack of the Grignard reagent on the nitrile carbon, forming an imine intermediate after an acidic workup. jove.com This imine is then hydrolyzed to yield the final ketone product. jove.com Another approach involves the reaction of a Grignard reagent with an acid chloride. libretexts.org However, this method can be challenging as the initially formed ketone is also reactive towards the Grignard reagent, potentially leading to the formation of a tertiary alcohol. libretexts.org To circumvent this, less reactive organometallic reagents like organolithium cuprates can be used to favor the formation of the ketone. libretexts.org

Recent advancements have focused on developing more practical and scalable methods. For instance, a robust approach for constructing 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives utilizes the addition of Grignard reagents to 4-amino-2-chloronicotinonitrile. mdpi.com This method proceeds through an addition–acidolysis–cyclocondensation sequence and has been successfully applied on a large scale. mdpi.com

Reagent 1Reagent 2ProductKey Features
Grignard Reagent (R-MgX)Nitrile (R'-C≡N)Ketone (R-C(O)-R')Forms an imine intermediate which is then hydrolyzed. jove.com
Grignard Reagent (R-MgX)Acid Chloride (R'-COCl)Ketone (R-C(O)-R') or Tertiary AlcoholThe ketone product can react further with the Grignard reagent. libretexts.org
Organolithium CuprateAcid ChlorideKetoneLess reactive than Grignard reagents, favoring ketone formation. libretexts.org
Grignard Reagent4-amino-2-chloronicotinonitrile3-substituted 5-chloro-1,6-naphthyridin-4-oneA scalable, one-pot synthesis involving addition, acidolysis, and cyclocondensation. mdpi.com

Green Chemistry Considerations in Synthetic Route Development

Green chemistry principles are increasingly being integrated into the development of synthetic routes for ketones to minimize environmental impact. acs.orgrsc.orgnih.gov These approaches focus on using environmentally benign solvents, reducing waste, and employing energy-efficient methods. acs.orgnih.govmdpi.com

One significant area of development is the use of alternative solvents. For example, 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) have been explored as greener alternatives to traditional solvents like tetrahydrofuran (B95107) (THF) and diethyl ether in Grignard reactions. researchgate.netd-nb.info These solvents can offer higher yields, better chemoselectivities, and are more easily recycled. researchgate.netd-nb.info Microwave-assisted synthesis has also emerged as a green technique, often leading to shorter reaction times, reduced byproduct formation, and the elimination of hazardous solvents. mdpi.commdpi.com

Furthermore, catalyst-free and metal-free synthetic methods are being developed to avoid the use of toxic and expensive metal catalysts. rsc.org Visible-light-induced reactions and the use of benign catalysts like sodium carbonate in water are examples of such environmentally friendly approaches. acs.orgrsc.org

Green Chemistry ApproachDescriptionExample
Alternative SolventsUtilizing greener solvents like 2-MeTHF and CPME in Grignard reactions to improve safety and recyclability. researchgate.netd-nb.infoSynthesis of various alcohols and ketones using Grignard reagents in 2-MeTHF or CPME. researchgate.netd-nb.info
Microwave-Assisted SynthesisEmploying microwave irradiation to accelerate reactions, often reducing the need for solvents and catalysts. mdpi.commdpi.comCatalyst-free synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles. mdpi.com
Catalyst-Free/Metal-Free ReactionsDeveloping synthetic methods that avoid the use of heavy metal catalysts, reducing toxicity and waste. rsc.orgVisible-light induced aerobic oxidative radical addition of aryl hydrazines to alkenes for ketone synthesis. rsc.org
Use of Benign Catalysts and SolventsEmploying non-toxic and readily available catalysts and solvents, such as water and sodium carbonate. acs.orgCross-aldol reactions of ketones with aldehydes in water catalyzed by Na2CO3 to produce β-hydroxyl ketones. acs.org

Stereoselective Synthesis Approaches

The synthesis of specific stereoisomers (enantiomers or diastereomers) of this compound is critical, as different isomers can exhibit distinct biological activities. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms in the molecule.

Enantioselective and Diastereoselective Control

Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule. This is often achieved through the use of chiral catalysts or auxiliaries that can direct the reaction towards the formation of one enantiomer over the other. nih.govacs.orgrsc.org For γ-chloro ketones, methods like the enantioselective α-chlorination of ketones using organocatalysts have been developed. researchgate.net Chemoenzymatic methods, employing whole-cell biocatalysts like baker's yeast, have also shown success in the asymmetric reduction of chloroalkyl aryl ketones to produce optically active chlorohydrins, which can then be cyclized to form chiral heterocycles. mdpi.com

Diastereoselective synthesis aims to control the formation of one diastereomer over others in molecules with multiple stereocenters. This can be influenced by the substrate's existing stereochemistry or by the use of specific reagents and catalysts. For instance, highly diastereoselective and enantioselective additions of [(Z)-γ-alkoxyallyl]diisopinocampheylboranes to aldehydes have been reported. acs.org

Development and Application of Chiral Catalysts

The development of effective chiral catalysts is paramount for achieving high levels of enantioselectivity and diastereoselectivity. acs.orgrug.nl Cinchona alkaloid-derived phase-transfer catalysts have been successfully used in the catalytic asymmetric synthesis of γ-amino ketones through umpolung reactions of imines and enones. nih.govacs.org These catalysts can activate a broad range of substrates to react in a highly chemo-, regio-, diastereo-, and enantioselective manner. nih.govacs.org

Ketone-based catalysts have also gained attention in asymmetric photoreactions due to their controllable structures and environmental friendliness. rsc.org Furthermore, the catalytic asymmetric addition of organometallic reagents, including Grignard reagents, to ketones is a significant area of research for constructing chiral tertiary alcohols, which can be precursors to other chiral molecules. rug.nlrsc.org This often involves the use of chiral ligands to mediate the stereoselectivity of the reaction. rug.nlrsc.org

ApproachCatalyst/ReagentTarget ProductKey Features
Enantioselective α-ChlorinationOrganocatalystα-chloroketonesProvides enantiomerically enriched α-chloroketones under mild conditions. researchgate.net
Asymmetric BioreductionBaker's Yeast (Whole-cell biocatalyst)Optically Active ChlorohydrinsStereoselective reduction of chloroalkyl aryl ketones. mdpi.com
Asymmetric Imine UmpolungCinchona Alkaloid-derived Phase-transfer CatalystChiral γ-Amino KetonesHighly diastereoselective and enantioselective C-C bond formation. nih.govacs.org
Asymmetric Addition to KetonesChiral Ligand-mediated Grignard ReagentsChiral Tertiary AlcoholsModular construction of chiral tertiary alcohols. rug.nlrsc.org

Chemical Reactivity and Transformations of 5 Chloro 1 Phenylpentan 2 One

Reactivity of the Ketone Moiety

The ketone group, with its electrophilic carbonyl carbon and adjacent acidic α-protons, is a hub of chemical reactivity.

The carbonyl group in 5-Chloro-1-phenylpentan-2-one is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. These reactions typically proceed via a tetrahedral intermediate, which is then protonated to yield a secondary alcohol. The general reactivity of ketones in nucleophilic additions is well-established. cymitquimica.com For instance, reaction with organometallic reagents like Grignard reagents (R-MgX) or organolithium reagents (R-Li) would lead to the formation of a tertiary alcohol. Similarly, reduction with hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) results in the formation of the corresponding secondary alcohol, 5-chloro-1-phenylpentan-2-ol.

Table 1: Examples of Nucleophilic Addition Reactions

Reagent Product Type Specific Product Example
Sodium Borohydride (NaBH₄) Secondary Alcohol 5-Chloro-1-phenylpentan-2-ol

The protons on the carbons adjacent to the carbonyl group (the α-carbons) are acidic and can be removed by a base to form a nucleophilic enolate ion. masterorganicchemistry.com this compound is an unsymmetrical ketone with two distinct α-carbons: the C1 methylene (B1212753) group (between the phenyl ring and the carbonyl) and the C3 methylene group.

Deprotonation can therefore lead to two different enolates:

The kinetic enolate: Formed by removing a proton from the less sterically hindered C3 position. This is typically achieved using a bulky, strong base like lithium diisopropylamide (LDA) at low temperatures.

The thermodynamic enolate: Formed by removing a proton from the more substituted C1 position. This enolate is stabilized by conjugation with the phenyl ring and is favored under conditions that allow for equilibrium, such as using a smaller base (e.g., sodium ethoxide) at higher temperatures.

These enolates are potent nucleophiles and readily react with electrophiles, most notably in alpha-substitution reactions like alkylation. masterorganicchemistry.com The reaction of an enolate with an alkyl halide in an Sₙ2 reaction is a powerful method for forming new carbon-carbon bonds. openstax.org For example, the formation of the kinetic enolate followed by reaction with an alkyl halide such as methyl iodide would yield 3-alkylated products.

Table 2: Regioselective Enolate Formation and Alkylation

Condition Base Predominant Enolate Potential Alkylation Product (with R-X)
Kinetic Control LDA, -78°C C3-enolate 5-Chloro-3-R-1-phenylpentan-2-one

The choice of alkylating agent is crucial; primary and methyl halides are most effective, as secondary and tertiary halides can lead to competing elimination reactions. openstax.orgthieme-connect.de

The ketone moiety can undergo both reduction and oxidation.

Reduction: As mentioned in the context of nucleophilic addition, the ketone can be readily reduced to a secondary alcohol (5-chloro-1-phenylpentan-2-ol) using various hydride reagents. Catalytic hydrogenation is another common method for this transformation.

Oxidation: Ketones are generally resistant to oxidation under mild conditions. However, under forcing conditions with strong oxidizing agents (e.g., KMnO₄, CrO₃), the carbon-carbon bonds adjacent to the carbonyl can be cleaved. For this compound, this could potentially lead to the formation of benzoic acid and other degradation products.

Reactivity of the Chlorinated Alkyl Chain

The primary chloride at the C5 position provides a second reactive site within the molecule, primarily for substitution and elimination reactions.

The chlorine atom on the terminal carbon of the pentan-2-one chain is a good leaving group in nucleophilic substitution reactions, typically following an Sₙ2 mechanism. This allows for the introduction of a wide variety of functional groups at the C5 position. The electrophilic character of the carbon bonded to the chlorine facilitates attack by nucleophiles.

Examples of nucleophiles that can displace the chloride include:

Iodide ion (I⁻): To form 5-iodo-1-phenylpentan-2-one (Finkelstein reaction).

Cyanide ion (CN⁻): To form 6-oxo-7-phenylheptanenitrile.

Azide ion (N₃⁻): To form 5-azido-1-phenylpentan-2-one.

Hydroxide ion (OH⁻): To form 5-hydroxy-1-phenylpentan-2-one.

In the presence of a strong, sterically hindered base (such as potassium tert-butoxide), this compound can undergo an E2 elimination reaction to yield an alkene. This process, known as dehydrochlorination, involves the removal of a proton from the C4 position and the simultaneous expulsion of the chloride leaving group from C5, resulting in the formation of 1-phenylpent-4-en-2-one.

Studies on the gas-phase elimination kinetics of similar compounds, such as 5-chloro-1-phenylpentane, indicate that the rate-determining step involves the elongation and subsequent polarization of the C-Cl bond. researchgate.net The presence of the phenyl group can influence the reaction pathways and energetics, but the fundamental mechanism relies on the C-Cl bond's susceptibility to cleavage. researchgate.net The kinetics of this reaction would follow a second-order rate law, being first-order in both the substrate and the base.

Interplay between Ketone and Halogen Functionalities

The ketone and chloro groups in this compound, while separated by a three-carbon linker, are suitably positioned to engage in intramolecular reactions. The specific outcome of such reactions is highly dependent on the reaction conditions, particularly the choice of base or acid catalyst.

Under basic conditions, the primary reaction pathway involves the formation of an enolate from the ketone. The protons on the C-1 and C-3 positions are acidic, and deprotonation can lead to two different enolates. These enolates can then act as internal nucleophiles, attacking the electrophilic carbon atom bearing the chlorine atom (C-5) in an intramolecular SN2 reaction. This process, known as intramolecular alkylation, would lead to the formation of cyclic ketones.

In contrast, under acidic conditions, particularly in the presence of a Lewis acid, an intramolecular Friedel-Crafts reaction is a plausible pathway. The interaction of the Lewis acid with the chlorine atom can generate a secondary carbocation at C-5. This carbocation can then be attacked by the electron-rich phenyl ring, leading to the formation of a six-membered ring. This type of cyclialkylation has been observed in similar systems, such as the cyclization of 1-chloro-5-phenylpentane (B101639) to 1-methyltetralin. cdnsciencepub.com The resulting intermediate from this compound would likely undergo subsequent reactions to yield a stable aromatic product, such as a tetralone derivative.

A copper(I)-catalyzed coupling reaction involving ω-chloro ketones, amines, and alkynes has been described, which leads to the formation of substituted N-heterocycles. uantwerpen.be While the specific substrate this compound was not tested, the related compound 5-chloro-1-phenylpentan-1-one (B187955) required elevated temperatures for successful reaction, suggesting that the reactivity is influenced by the phenyl group's position. uantwerpen.be

Table 1: Potential Intramolecular Cyclization Pathways for this compound

Reaction Type Conditions Key Intermediate Potential Product(s)
Intramolecular Alkylation Basic (e.g., NaH, LDA) Enolate 1-Benzylcyclopropanone, 2-Methyl-2-phenylcyclopentanone
Intramolecular Friedel-Crafts Acidic (e.g., AlCl₃) Acylium ion / Carbocation Tetralone derivatives

Investigation of Radical Mechanisms and Photochemical Reactions

The study of radical and photochemical reactions provides further insight into the reactivity of this compound. The presence of the C-Cl bond, which is susceptible to homolytic cleavage upon irradiation with ultraviolet light, opens up pathways involving radical intermediates.

Research on structurally related α-chloro ketones, such as 2-chloro-substituted 1,3-diarylpropan-1,3-diones, has shown that photochemical stimulation can lead to C-Cl bond cleavage. researchgate.netacs.org Depending on the specific molecular structure and solvent, this cleavage can proceed via two primary mechanisms:

Homolytic Cleavage: The C-Cl bond breaks to form a carbon-centered radical and a chlorine radical. The resulting alkyl radical can then undergo various transformations, including intramolecular cyclization onto the phenyl ring to form new ring systems, or intermolecular reactions such as hydrogen abstraction from the solvent or dimerization.

Heterolytic Cleavage: The C-Cl bond breaks to form a carbocation and a chloride ion. This pathway is often favored in polar solvents. The resulting carbocation is a reactive intermediate that can be trapped by nucleophiles or undergo intramolecular cyclization, similar to the Friedel-Crafts pathway. acs.org

For this compound, irradiation would likely generate a primary radical at the C-5 position. This radical could then undergo a 6-exo-trig cyclization onto the phenyl ring, a common reaction mode for aryl-substituted radicals. Subsequent aromatization would lead to tetralin-based products. The ketone functionality might remain intact or could participate in subsequent photochemical processes.

Table 2: Predicted Photochemical Reaction Pathways for this compound

Initiation Step Intermediate Potential Subsequent Reaction Expected Product Type
Homolytic C-Cl Cleavage Primary alkyl radical Intramolecular radical addition to phenyl ring Tetralin derivatives
Heterolytic C-Cl Cleavage Primary carbocation Intramolecular electrophilic attack on phenyl ring Tetralone derivatives

Reaction Mechanisms Studies

Elucidation of Reaction Pathways and Intermediate Species

The reaction pathways of phenylalkyl halides are often characterized by the formation of distinct intermediate species. In Friedel-Crafts cyclialkylation reactions, for instance, the intramolecular alkylation of aryl-substituted halides can proceed through various intermediates. cdnsciencepub.com Studies on the cyclialkylation of 1-chloro-5-phenylpentane (B101639), a closely related structure, demonstrated that rearrangement precedes the final cyclization step, leading to the formation of 1-methyltetralin instead of the expected benzsuberane. cdnsciencepub.com This suggests the involvement of carbocationic intermediates that undergo hydride shifts and rearrangements to more stable structures before the ring-closing event.

The interaction of a reaction center with lone pairs of electrons on a neighboring atom or with electrons in a sigma or pi bond can lead to the formation of cyclic intermediates. wikipedia.org For example, the phenyl group in phenylalkyl chlorides can act as a neighboring group, assisting in the displacement of the leaving group through the formation of a bridged "phenonium" ion intermediate. wikipedia.org This species delocalizes the positive charge, influencing the reaction's regiochemistry and stereochemistry. wikipedia.org In other reactions, such as the fragmentation of protonated phenylalanine derivatives, cyclization can occur through five-membered ring transition states, leading to new bond formations. frontiersin.orgnih.gov Computational studies on gas-phase elimination reactions have also identified four-centered cyclic transition states as key intermediates. researchgate.net

Analysis of Concerted vs. Stepwise Processes

The question of whether a reaction proceeds through a single, concerted step or a multi-step, stepwise pathway is a central theme in mechanistic chemistry. For reactions involving 5-Chloro-1-phenylpentan-2-one and its analogs, both scenarios have been observed depending on the reaction type and conditions.

Theoretical studies on the gas-phase dehydrochlorination of phenylalkyl chlorides, including 1-chloro-5-phenylpentane, describe the reaction as a concerted, moderately polar, and nonsynchronous process. researchgate.net This implies that the breaking of the carbon-chlorine bond and the carbon-hydrogen bond, while occurring in a single transition state, are not perfectly synchronized. researchgate.net

Characterization of Transition States and Activation Parameters

The transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining reaction rates. Computational chemistry has become an invaluable tool for characterizing the geometry and energy of these fleeting structures. uomustansiriyah.edu.iq

For the gas-phase dehydrochlorination of 1-chloro-5-phenylpentane, density functional theory (DFT) calculations have been used to model the transition state. researchgate.net The located transition state is described as a four-centered cyclic configuration involving the chlorine, a hydrogen, and two carbon atoms. researchgate.net The breaking of the C-Cl bond is identified as the rate-determining process. researchgate.net In other systems, such as the hydroxyl transfer in protonated phenylalanine derivatives, a five-membered ring transition state has been identified, with calculated energy barriers for the process. frontiersin.orgnih.gov

Activation parameters, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, provide further insight into the mechanism. The temperature dependence of the rate coefficients for the dehydrochlorination of several phenylalkyl chlorides has been determined experimentally, yielding Arrhenius equations that quantify these parameters. researchgate.net For instance, large negative entropies of activation are often indicative of a highly ordered or congested transition state. rsc.organnualreviews.org

Table 1: Calculated Activation Parameters for Gas-Phase Dehydrochlorination

Compoundlog k1 (s⁻¹) EquationActivation Energy (kJ·mol⁻¹)
3-chloro-1-phenylpropane(13.99 ± 0.26) - (238.4 ± 3.5) / (2.303RT)238.4 ± 3.5
4-chloro-1-phenylbutane(13.07 ± 0.43) - (220.5 ± 5.8) / (2.303RT)220.5 ± 5.8
5-chloro-1-phenylpentane(13.75 ± 0.36) - (231.2 ± 4.9) / (2.303RT)231.2 ± 4.9

Data sourced from theoretical studies on the kinetics of gas-phase dehydrochlorination of phenylalkyl chlorides. researchgate.net

Isotopic Labelling and Deuterium (B1214612) Tracer Studies

Isotopic labeling, particularly the replacement of hydrogen with deuterium, is a powerful experimental technique for elucidating reaction mechanisms. acs.org It provides detailed information on bond-breaking and bond-forming steps and can reveal the presence of rearrangements and hydride shifts. cdnsciencepub.comannualreviews.org

Deuterium tracer studies have been instrumental in understanding the mechanism of Friedel-Crafts cyclialkylation of phenylalkyl chlorides. cdnsciencepub.comresearchgate.net Research involving the cyclialkylation of specifically deuterated isotopomers of 1-chloro-5-phenylpentane revealed extensive scrambling of the deuterium label between carbons 1, 2, and 3 of the pentyl chain. cdnsciencepub.comresearchgate.net

For example, the cyclialkylation of 1-chloro-5-phenylpentane-4,4-d₂ resulted in a 1-methyltetralin product where the deuterium was scrambled across multiple positions. cdnsciencepub.comresearchgate.net This scrambling is strong evidence against a simple, direct cyclization and points to a complex mechanism involving multiple reversible hydride and deuteride (B1239839) shifts within carbocation intermediates prior to the final ring closure. cdnsciencepub.com This equilibration between intermediate carbocations effectively shuffles the positions of the deuterium atoms. cdnsciencepub.com In contrast, similar studies on 1-chloro-4-phenylbutane showed no such deuterium scrambling, highlighting how chain length can dramatically alter the reaction pathway. cdnsciencepub.comresearchgate.net

The kinetic isotope effect (KIE) is the change in reaction rate upon isotopic substitution, typically expressed as the ratio of rate constants (k_light/k_heavy). wikipedia.orglibretexts.org It is a sensitive probe for determining whether a C-H (or C-D) bond is broken in the rate-determining step of a reaction. libretexts.org

Studies on Neighboring Group Participation and Anchimeric Assistance

Neighboring group participation (NGP), also known as anchimeric assistance, is the direct interaction of a substituent with a reaction center within the same molecule. wikipedia.orgyoutube.com This intramolecular assistance can significantly accelerate reaction rates compared to analogous systems lacking the participating group. wikipedia.org

In the context of this compound, the phenyl group is a potential neighboring group that can provide anchimeric assistance. wikipedia.org During nucleophilic substitution at the carbon bearing the chlorine atom, the phenyl ring can attack the reaction center from the backside, displacing the chloride and forming a spirocyclic phenonium ion intermediate. wikipedia.org Subsequent attack by an external nucleophile on this intermediate opens the ring. This pathway typically proceeds with retention of stereochemistry because it involves two consecutive SN2-like inversions. youtube.com

While NGP by a phenyl ring is a well-established phenomenon in many solvolysis and cyclization reactions, its operation is not universal. wikipedia.org For instance, theoretical calculations for the gas-phase dehydrochlorination of 1-chloro-5-phenylpentane did not find support for anchimeric assistance by the phenyl group in that specific reaction. researchgate.net This indicates that the occurrence of NGP is highly dependent on the substrate, reaction type, and conditions.

Advanced Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity within a molecule.

Proton NMR (¹H NMR) is used to determine the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons. For 5-Chloro-1-phenylpentan-2-one, with the structure Ph-CH₂-C(=O)-CH₂-CH₂-CH₂-Cl, a characteristic ¹H NMR spectrum would display distinct signals for each type of proton.

The expected signals include a multiplet in the aromatic region (7.2-7.4 ppm) corresponding to the five protons of the phenyl group. A singlet for the two benzyl (B1604629) protons (Ph-CH₂) would appear around 3.7 ppm. The three methylene (B1212753) groups (-CH₂-) in the chloropropyl chain would each produce a triplet, corresponding to the protons adjacent to the carbonyl group, the central methylene protons, and the protons adjacent to the chlorine atom, respectively.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~7.35Multiplet (m)5HAromatic protons (C₆H₅-)
~3.70Singlet (s)2HBenzyl protons (Ph-CH₂-)
~3.55Triplet (t)2HMethylene protons adjacent to Cl (-CH₂-Cl)
~2.80Triplet (t)2HMethylene protons adjacent to C=O (-CO-CH₂-)
~2.05Quintet (p)2HCentral methylene protons (-CH₂-CH₂-CH₂-)

Note: This is a predicted spectrum based on standard chemical shift values and data from analogous compounds.

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, the spectrum would show a signal for the carbonyl carbon around 207 ppm, a series of signals for the aromatic carbons, and individual peaks for the four distinct sp³-hybridized carbon atoms in the chain. rsc.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) (ppm)Assignment
~207.0Carbonyl carbon (C=O)
~134.0Quaternary aromatic carbon (C-ipso)
~129.5Aromatic carbons (C-ortho, C-meta)
~127.0Aromatic carbon (C-para)
~50.0Benzyl carbon (Ph-CH₂)
~44.0Methylene carbon adjacent to Cl (-CH₂-Cl)
~38.0Methylene carbon adjacent to C=O (-CO-CH₂-)
~27.0Central methylene carbon (-CH₂-CH₂-CH₂-)

Note: This is a predicted spectrum based on standard chemical shift values and data from analogous compounds.

While direct published advanced NMR studies on this compound are scarce, techniques such as 2D NMR would be routinely applied in its research. 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are powerful methods for confirming structural assignments. A COSY spectrum would show correlations between coupled protons, for instance, confirming the connectivity of the three methylene groups in the pentanone chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon, unambiguously assigning the ¹H and ¹³C signals and solidifying the structural elucidation. rsc.org

Multi-nuclear NMR techniques, such as ¹¹B NMR, are specific to nuclei like Boron-11 and would not be applicable to this compound unless it were part of a boron-containing complex or derivative. acs.org

Mass Spectrometry (MS) Applications

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

In a Gas Chromatography-Mass Spectrometry (GC-MS) analysis using electron ionization (EI), this compound would first be separated on a GC column and then fragmented. The resulting mass spectrum would display a molecular ion peak [M]⁺ at m/z 196, corresponding to the molecule with the ³⁵Cl isotope, and a smaller peak at m/z 198 for the ³⁷Cl isotope in an approximate 3:1 ratio. nih.gov

The fragmentation pattern is key to structural confirmation. Common fragmentation pathways for this molecule would involve alpha-cleavage relative to the carbonyl group. This would lead to the formation of a highly stable benzyl cation (Ph-CH₂⁺) at m/z 91, which is often the base peak in the spectrum. Another significant alpha-cleavage would yield the benzoyl-type cation [Ph-CH₂CO]⁺ at m/z 119. rsc.org Cleavage of the C-Cl bond would result in a fragment at m/z 161. The fragmentation of the chloropropyl chain would also produce characteristic ions. nist.govresearchgate.net

Electrospray ionization (ESI), often coupled with a time-of-flight (TOF) mass analyzer for high-resolution mass spectrometry (HRMS), is a softer ionization technique. In ESI-MS, this compound would typically be observed as a protonated molecule [M+H]⁺ (m/z 197/199) or as adducts with sodium [M+Na]⁺ (m/z 219/221), allowing for precise determination of its molecular formula. rsc.orgmdpi.com

Table 3: Predicted Key Mass Spectrometry Fragments for this compound (EI-MS)

m/zIon StructureFragmentation Pathway
196/198[C₁₁H₁₃ClO]⁺Molecular Ion
161[C₁₁H₁₄O]⁺Loss of ·Cl
119[C₈H₇O]⁺α-cleavage
91[C₇H₇]⁺α-cleavage (benzyl cation)
77[C₃H₆Cl]⁺α-cleavage

Note: These are predicted fragmentation patterns based on the compound's structure and known fragmentation rules.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the ketone carbonyl (C=O) stretch, typically appearing around 1715 cm⁻¹. rsc.org

Other significant absorptions would include C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic chain (below 3000 cm⁻¹). The presence of the phenyl group would also give rise to characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹, though it may be weak and less distinct. rsc.orgrsc.org

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration
~3030MediumAromatic C-HStretch
~2960-2850MediumAliphatic C-HStretch
~1715Strong, SharpKetone C=OStretch
~1600, ~1495, ~1450Medium to WeakAromatic C=CRing Stretch
~750, ~700MediumAromatic C-HOut-of-plane bend
~650Weak to MediumC-ClStretch

Note: These are predicted absorption frequencies based on characteristic group frequencies.

X-ray Crystallography for Solid-State Structural Determination

Following a comprehensive search of scientific literature and crystallographic databases, no published research detailing the single-crystal X-ray structure of this compound could be located. Consequently, experimental data regarding its solid-state conformation, unit cell parameters, and specific bond lengths and angles are not available at this time.

Analysis of Intermolecular Interactions (e.g., C—H⋯O Hydrogen Bonds, C—H⋯π Interactions)

As the crystal structure for this compound has not been determined, a detailed analysis of its intermolecular interactions in the solid state, such as potential C—H⋯O hydrogen bonds or C—H⋯π interactions, cannot be conducted. Such analyses are contingent upon the availability of precise atomic coordinates and intermolecular distances obtained through X-ray crystallographic studies.

While no data exists for the 2-one isomer, a study on the related isomer, 5-Chloro-1-phenylpentan-1-one (B187955) , has been published. iucr.orgresearchgate.net In the crystal structure of this related compound, researchers identified weak intermolecular C—H⋯O hydrogen bonds that link molecules into chains. iucr.orgresearchgate.net Additionally, weak C—H⋯π interactions were observed, connecting these chains to form layers. iucr.orgresearchgate.net It is important to note that these specific findings apply only to the 1-one isomer and cannot be extrapolated to this compound due to the different positioning of the carbonyl group, which would significantly influence the molecular packing and intermolecular forces in the crystal lattice.

Theoretical and Computational Chemistry Investigations

Electronic Structure Calculations (e.g., Density Functional Theory - DFT)

Electronic structure calculations are fundamental in computational chemistry for understanding molecular properties. nih.gov Methods like Density Functional Theory (DFT) are frequently chosen for their balance of accuracy and computational cost. These calculations can elucidate the distribution of electrons within a molecule, which governs its geometry, stability, and reactivity. For related ketones, DFT studies often utilize functionals like B3LYP in combination with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to model the system accurately. dtu.dk

Geometry Optimization and Energetic Profiles

A primary step in computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. The result is the molecule's ground-state geometry, from which key parameters like bond lengths, bond angles, and dihedral angles can be obtained.

Energetic profiles, including the calculation of formation enthalpies and Gibbs free energies, provide insights into the thermodynamic stability of the molecule. dtu.dk For similar but distinct molecules, these calculations have been used to compare the stability of different conformers or isomers. nih.gov

Investigation of Potential Energy Surfaces

The potential energy surface (PES) is a conceptual and mathematical map of the energy of a molecule as a function of its geometry. dtu.dk Investigating the PES helps identify not only stable structures (minima) but also transition states (saddle points) that connect them. dtu.dk This is crucial for understanding reaction pathways and conformational changes. For the gas-phase elimination reactions of analogous chloroalkanes, the PES has been explored to determine the minimum energy path for the reaction. dtu.dk

Computational Studies of Reaction Mechanisms and Kinetics

Computational chemistry is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions and their kinetics. dtu.dk By mapping the reaction pathway on the potential energy surface, researchers can identify intermediates and transition states. The energy difference between reactants and transition states allows for the calculation of activation energies, which are critical for determining reaction rates. dtu.dk

For example, theoretical studies on the dehydrochlorination of related chloroalkanes have used DFT methods (B3LYP and MPW1PW91) to analyze the mechanism. dtu.dk These studies concluded that the reaction proceeds through a concerted, four-centered cyclic transition state, and the rate-determining step is the breaking of the carbon-chlorine bond. dtu.dk Similar mechanistic investigations could be applied to reactions involving 5-Chloro-1-phenylpentan-2-one, but specific studies are currently absent from the literature.

Prediction of Spectroscopic Properties

Theoretical methods can predict various spectroscopic properties, which can then be compared with experimental data for structure verification. Optimized molecular geometries from DFT calculations serve as the basis for predicting:

Vibrational Spectra (IR, Raman): Calculation of harmonic vibrational frequencies can help in the assignment of experimental IR and Raman bands.

NMR Spectra: Chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach, providing a theoretical counterpart to experimental NMR data.

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) can be used to calculate electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in UV-Vis spectra.

While these predictive tools are robust, no specific predicted spectroscopic data has been published for this compound.

Bond Critical Point Analysis and Reduced Density Gradient Calculations

Advanced computational techniques offer deeper insights into chemical bonding.

Bond Critical Point (BCP) Analysis: Derived from the Quantum Theory of Atoms in Molecules (QTAIM), BCP analysis helps characterize the nature of chemical bonds, including weak non-covalent interactions, based on the topology of the electron density.

Reduced Density Gradient (RDG) Calculations: RDG analysis is a method used to visualize and identify non-covalent interactions within a molecule, such as van der Waals forces, hydrogen bonds, and steric clashes. It plots the RDG against the electron density, revealing different types of interactions as distinct surfaces.

Studies on complex N-heterocyclic carbene-borane adducts have utilized these methods to identify and characterize intramolecular interactions, such as proton-hydride and Cl···N interactions. However, such analyses have not been performed on this compound.

Synthetic Applications and Derivatization Strategies

5-Chloro-1-phenylpentan-2-one as a Versatile Synthetic Building Block

This compound is a valuable bifunctional molecule, possessing both a ketone and a chlorinated alkyl chain, making it a versatile starting material in organic synthesis. Its structure allows for a variety of chemical transformations, enabling the creation of more complex molecules. This compound serves as a fundamental building block for constructing diverse molecular frameworks. The presence of both the phenyl and chloro groups allows for a wide range of reactions, making it a key intermediate in the synthesis of various organic compounds.

The utility of this compound is evident in its application as a precursor for materials with potential medical applications. researchgate.net The inherent reactivity of its functional groups provides a platform for introducing further chemical diversity. The ketone can undergo reactions typical of carbonyl compounds, while the chlorine atom can be displaced through nucleophilic substitution, opening pathways to a multitude of derivatives.

Synthesis of Novel Derivatives and Analogues

The strategic location of the ketone, chloro, and phenyl groups in this compound allows for selective modifications at each of these sites, leading to a wide array of novel derivatives and analogues.

The ketone group in this compound is a prime site for various chemical modifications. Standard ketonic reactions can be employed to introduce new functional groups and build molecular complexity. For instance, α-oxidation of ketones can lead to the formation of α-tosyloxy ketones, which are valuable synthetic intermediates due to the excellent leaving group properties of the tosyloxy group. acs.org This transformation enables the introduction of a potent leaving group alpha to the carbonyl. acs.org

Furthermore, the ketone can be a precursor for the synthesis of heterocyclic compounds. For example, condensation reactions with appropriate reagents can lead to the formation of various heterocyclic rings. The ketone can also be involved in reactions such as the Darzens condensation to form oxiranes or participate in conjugate additions to α,β-unsaturated systems. nih.gov

The chlorinated alkyl chain offers a reactive handle for introducing a variety of substituents. The chlorine atom can be readily displaced by a range of nucleophiles, allowing for the introduction of different functional groups at the terminal position of the pentan-2-one chain. This nucleophilic substitution is a fundamental strategy for elaborating the core structure of this compound.

Site-selective chlorination of sp3 C−H bonds, a process that can be achieved using aminium radicals under photochemical conditions, highlights the potential for further functionalization of the alkyl chain. nih.gov While this specific method is general, it underscores the possibility of introducing additional halogen atoms at other positions along the alkyl chain, thereby creating opportunities for further derivatization.

The phenyl group of this compound provides another avenue for derivatization. Electrophilic aromatic substitution reactions can be employed to introduce a variety of substituents onto the benzene (B151609) ring. The nature and position of these substituents can significantly influence the electronic properties and biological activity of the resulting molecules.

For example, Friedel–Crafts acylation can introduce a ketone group onto the phenyl ring, which can then be used for further synthetic transformations. chinesechemsoc.org Similarly, halogenation, nitration, and sulfonation reactions can be performed on the aromatic ring, followed by subsequent conversions of the introduced functional groups into other desired moieties. The ability to modify the phenyl group adds another layer of diversity to the derivatives that can be synthesized from this versatile building block.

Integration in Complex Synthetic Pathways (e.g., Cascade and Multicomponent Reactions)

The bifunctional nature of this compound makes it an ideal candidate for integration into complex synthetic pathways, including cascade and multicomponent reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates the majority of the atoms of the starting materials. rug.nl

The reactivity of both the ketone and the chloro group can be harnessed in sequential or one-pot reactions to rapidly build molecular complexity. For instance, a reaction could be initiated at the ketone, followed by an intramolecular reaction involving the chlorinated alkyl chain to form a cyclic product.

An example of a cascade reaction involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated ketone, followed by further transformations. nih.govresearchgate.net While not directly involving this compound, these types of reactions illustrate how a molecule with multiple reactive sites can participate in complex, step-economical synthetic sequences. The development of palladium-catalyzed multicomponent cascade reactions further highlights the potential for using functionalized ketones in the synthesis of complex structures like dihydrochalcones. acs.org The ability to participate in such complex transformations underscores the value of this compound as a strategic building block in modern organic synthesis.

Industrial Relevance and Process Optimization Research

Development of Scalable Synthetic Procedures

The development of scalable synthetic procedures is crucial for the commercial viability of any chemical compound. For ketones in this class, several synthetic strategies are generally considered. A prominent and historically significant method for synthesizing aryl ketones is the Friedel-Crafts acylation. iucr.org This reaction typically involves the acylation of an aromatic ring (like benzene) with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). iucr.orgwikipedia.org For the related isomer, 5-chloro-1-phenylpentan-1-one (B187955), a known synthesis involves the reaction of benzene (B151609) with 5-chlorovaleryl chloride using AlCl₃ as a catalyst, achieving a high yield of 91.6%. iucr.org

Another powerful and scalable method for forming carbon-carbon bonds in ketone synthesis is the use of organometallic reagents, such as Grignard reagents. mdpi.com A practical and scalable approach for constructing related heterocyclic compounds has been demonstrated using Grignard reagents on a 100-gram scale, highlighting the robustness of this method for industrial applications. researchgate.net A plausible, scalable route for 5-chloro-1-phenylpentan-2-one could, therefore, involve the reaction of a suitable Grignard reagent with an appropriate acid chloride.

Continuous flow chemistry represents a modern approach to scaling up chemical syntheses, offering advantages in safety, waste reduction, and production time over traditional batch processes. acs.org This methodology has been successfully applied to the synthesis of various pharmaceutical intermediates and demonstrates excellent functional group tolerance, making it a viable option for the production of functionalized ketones. acs.orgamazonaws.com

Table 1: Comparison of Potential Scalable Synthetic Routes

Synthetic Method General Reactants Key Features Potential Challenges
Friedel-Crafts Acylation Aromatic compound, Acyl Chloride, Lewis Acid Catalyst (e.g., AlCl₃) Well-established, often high-yielding. iucr.org Catalyst waste, potential for isomer formation, requires stoichiometric amounts of catalyst. wikipedia.org
Grignard Reaction Grignard Reagent (R-MgX), Acid Chloride or Ester Versatile for C-C bond formation, proven scalability. mdpi.comresearchgate.net Highly reactive, requires anhydrous conditions, sensitive to functional groups.

| Continuous Flow Chemistry | Reactants pumped through a reactor | Enhanced safety and control, reduced waste, improved efficiency. acs.org | Requires specialized equipment, optimization of flow parameters can be complex. |

Process Optimization for Enhanced Efficiency and Yield

Optimizing a synthetic process is a critical step in transitioning from laboratory-scale discovery to industrial-scale manufacturing. This involves a systematic investigation of various reaction parameters to maximize product yield and purity while minimizing costs and environmental impact. Key parameters for optimization include reaction temperature, concentration of reactants, choice of solvent, and catalyst loading.

For instance, in reactions analogous to the synthesis of this compound, adjusting the ratio of reactants and the catalyst can have a significant impact on the outcome. In many chemical syntheses, including those for preparing chiral alcohols that are precursors to ketones, enzyme loading, substrate concentration, temperature, and pH are all critical variables that are fine-tuned to achieve maximum conversion and yield. researchgate.net Similarly, for chemical catalytic processes, the reaction time and temperature are crucial; a Friedel-Crafts reaction for a related compound was optimized to run for 1.5 hours at room temperature. iucr.org

Work-up and purification procedures are also key targets for optimization. Methods like liquid-liquid extraction, followed by drying and solvent removal under vacuum, are common but can be resource-intensive. iucr.org The development of processes that reduce the need for extensive purification steps, such as telescoping reactions where the crude product of one step is used directly in the next, is a major goal in industrial process optimization. acs.org

Table 2: Illustrative Parameters for Process Optimization

Parameter Range/Options Effect on Process Example from Analogous Reactions
Temperature -20 °C to 110 °C Affects reaction rate and selectivity. A Grignard reaction was run at 30 °C, while a subsequent cyclization was heated to 110 °C. mdpi.com
Solvent Chloroform, Toluene, Diethyl Ether, THF Influences solubility, reaction rate, and stability of intermediates. Chloroform and ether are common solvents for Friedel-Crafts and Grignard reactions, respectively. iucr.orgmdpi.com
Catalyst Loading 0.5 mol% to >100 mol% Impacts reaction speed and cost-effectiveness. Biocatalytic reactions may use 5-10% enzyme loading. researchgate.net Friedel-Crafts often requires stoichiometric catalyst. iucr.org

| Reaction Time | Minutes to >24 hours | Determines conversion rate and throughput. | Flow chemistry can reduce residence times to minutes, acs.org while some batch reactions run for 12-24 hours. mdpi.com |

Catalyst Design and Engineering for Industrial Applications

The catalyst is often the cornerstone of an industrial chemical process, and its design and engineering are central to achieving efficiency and sustainability. For syntheses like the Friedel-Crafts reaction, the traditional catalyst is aluminum chloride (AlCl₃). iucr.org While effective, it generates significant amounts of acidic waste during work-up, posing environmental and handling challenges.

Modern catalyst design focuses on developing more sustainable alternatives. For the production of phenylacetone, a related ketone, research has moved towards using solid acid catalysts like ceria-alumina, which can be more easily separated from the reaction mixture and potentially regenerated and reused. wikipedia.org The development of heterogeneous catalysts is a major goal in green chemistry as it simplifies product purification and reduces waste.

In the broader field of ketone and amine synthesis, significant advances have been made in biocatalysis and organometallic catalysis.

Biocatalysts : Enzymes such as lipases and transaminases are used for their high selectivity (enantioselectivity), allowing for the synthesis of specific chiral molecules under mild, environmentally friendly conditions. google.comrsc.org Lipase CALB, for example, has been used as a catalyst in the resolution of a related chlorohydrin. google.com

Metal Catalysts : Ruthenium, rhodium, and iridium complexes are explored for asymmetric hydrogenation reactions, though their high cost can be a barrier to industrial application. google.comresearchgate.netuniud.it More recently, catalysts based on abundant and inexpensive metals like iron have been developed for a variety of amination reactions, demonstrating high chemo- and regioselectivity under mild conditions. amazonaws.com

The engineering of these catalysts involves supporting them on materials that enhance their stability and allow for their use in different reactor types, such as packed-bed reactors in continuous flow systems. acs.org

Table 3: Comparison of Catalyst Types for Ketone Synthesis

Catalyst Type Example(s) Advantages Disadvantages
Lewis Acids AlCl₃, FeCl₃ High activity, well-understood mechanism. iucr.org Stoichiometric quantities often needed, corrosive, generates waste.
Solid Acids Zeolites, Ceria-Alumina Heterogeneous (easy to separate), reusable, less corrosive. wikipedia.org Can have lower activity than Lewis acids, potential for deactivation.
Biocatalysts Lipases (e.g., CALB), Transaminases High selectivity, mild reaction conditions, environmentally benign. researchgate.netgoogle.com Limited operational stability (pH, temp), can be expensive.
Precious Metal Catalysts Ru, Rh, Ir complexes High turnover numbers, excellent for asymmetric synthesis. researchgate.net High cost, potential for product contamination with toxic metals. google.com

| Base Metal Catalysts | Iron salts | Inexpensive, low toxicity, high selectivity in specific reactions. amazonaws.com | Scope may be limited compared to precious metals. |

Conclusion and Future Research Directions

Summary of Current Research Status and Key Achievements

5-Chloro-1-phenylpentan-2-one, a γ-chloro ketone, has been established as a versatile synthetic intermediate in organic chemistry. Research has primarily focused on its role as a building block for more complex molecules, particularly heterocyclic compounds and analogues of biologically active agents. Key achievements include its successful application in the synthesis of various substituted heterocycles. For instance, it serves as a precursor for the generation of cyclic ketiminium species, which can then undergo reactions like alkynylation to form α-quaternary carbons in N-heterocycles. researchgate.net Additionally, its structural relative, 5-chloro-1-phenylpentan-1-one (B187955), has been utilized in the preparation of ω-phenylalkylpyrimidines and as a coupling component for acyclic triaryl olefins, which have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors. iucr.orgresearchgate.net

The reactivity of the γ-chloro ketone moiety is central to its utility. The chlorine atom, activated by the carbonyl group, serves as a good leaving group in nucleophilic substitution reactions. nih.govnih.gov This has been exploited in cyclization reactions to form five- and six-membered rings. For example, the in situ formation of γ-chloroketimines from 5-chloro-2-pentanones and subsequent reductive cyclization provides a diastereoselective route to substituted pyrrolidines. researchgate.net

Identification of Knowledge Gaps and Challenges in Synthesis and Reactivity

Despite its utility, significant challenges and knowledge gaps remain concerning the synthesis and reactivity of this compound.

Synthesis: There is a lack of a general, high-yielding, and environmentally benign method for the synthesis of γ-chloro ketones like this compound. Traditional methods such as Friedel-Crafts acylations or Grignard reactions can have limitations regarding substrate scope and functional group tolerance. nih.gov While methods like the cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN)-mediated oxidative coupling of cyclobutanols have been developed for γ-iodo and γ-bromo ketones, a similarly general and efficient direct route for γ-chloro ketones is less established. nih.gov The development of more direct and atom-economical synthetic routes remains a key challenge.

Reactivity: The reactivity of this compound has been primarily explored in the context of cyclization reactions. However, a comprehensive understanding of its reactivity profile with a broader range of nucleophiles and electrophiles is lacking.

Competing Reaction Pathways: The molecule possesses multiple reactive sites: the carbonyl group, the α-protons, and the carbon-chlorine bond. A significant challenge is controlling the chemoselectivity of reactions to avoid mixtures of products arising from, for example, α-halogenation, enolate formation, or direct nucleophilic attack at the carbonyl versus substitution at the γ-carbon. nih.govmasterorganicchemistry.com

Stability Issues: γ-Halo ketones can be unstable and difficult to isolate, sometimes requiring in situ generation and reaction. researchgate.net This complicates large-scale synthesis and purification.

Mechanistic Understanding: Detailed mechanistic studies, including computational analysis, of many reactions involving this substrate are sparse. For example, understanding the precise factors that govern diastereoselectivity in its cyclization reactions could lead to more predictable and controlled synthetic outcomes. researchgate.net

Emerging Opportunities in Asymmetric Synthesis and Catalyst Development

A significant area of opportunity lies in the development of asymmetric syntheses utilizing this compound to produce chiral molecules.

Asymmetric Reduction: The ketone functionality is a prime target for asymmetric reduction to produce chiral secondary alcohols. The development of efficient catalysts, whether organometallic or enzymatic (biocatalysis), for the enantioselective reduction of this specific substrate could provide access to valuable chiral building blocks. For instance, methods using baker's yeast or spiroborate ester catalysts have been developed for the asymmetric reduction of other α- and γ-chloro ketones to produce optically active alcohols with high enantiomeric excess. google.comgoogle.com

Catalytic Asymmetric Cyclizations: Developing catalytic asymmetric versions of the cyclization reactions that currently use this compound is a major frontier. This would involve designing chiral catalysts (e.g., Lewis acids, phase-transfer catalysts) that can control the stereochemistry during ring formation, leading to enantiomerically enriched heterocyclic products.

Derivatization for Catalysis: The chlorine atom can be displaced by other functional groups, opening pathways to new catalyst ligands or chiral auxiliaries. This potential for derivatization remains largely unexplored.

Stereoselective Additions: There is potential for diastereoselective additions to the carbonyl group, controlled by the existing chloroalkyl chain. Research into the facial selectivity of such additions, perhaps mediated by chelating Lewis acids, could provide routes to complex acyclic structures with multiple stereocenters. researchgate.net

Potential for Advancements in Chemical Innovation

Further exploration of the chemistry of this compound holds potential for significant advancements in chemical innovation.

Diversity-Oriented Synthesis (DOS): Due to its multiple reactive handles, this compound is an excellent starting point for diversity-oriented synthesis. A single substrate could be directed down various reaction pathways (e.g., cyclization, substitution, carbonyl addition) to rapidly generate a library of structurally diverse compounds, including novel alkaloid-like scaffolds. beilstein-journals.org

Novel Heterocycle Synthesis: Beyond known cyclizations, there is potential to design new cascade reactions initiated by transformations at either the carbonyl or the C-Cl bond to access novel or complex heterocyclic ring systems that are currently difficult to synthesize.

Medicinal Chemistry and Agrochemicals: γ-Halo ketones are established precursors for biologically active compounds, including neurological agents and MCH1 receptor antagonists. nih.gov A deeper understanding of the reactivity and synthetic accessibility of this compound could accelerate the synthesis of new derivatives and analogues for screening as potential pharmaceuticals or agrochemicals. Its structural relative, 1-phenyl-2-pentanone, has found use as a honeybee repellent in pesticides, suggesting potential applications for its derivatives in agriculture. lookchem.com

Materials Science: The phenyl and ketone functionalities allow for incorporation into larger polymeric or macromolecular structures. The chloro-functional handle provides a site for post-polymerization modification, offering a route to functional materials with tailored properties.

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